Compound Description: This compound, also known as K-604, is a potent and water-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). It shows significant selectivity for ACAT-1 over ACAT-2, making it a potential therapeutic agent for diseases involving ACAT-1 overexpression. K-604 exhibits enhanced aqueous solubility (up to 19 mg/mL at pH 1.2) and improved oral absorption compared to its predecessor compound, which lacked the piperazine unit. []
Relevance: Although K-604 belongs to a different chemical class than 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide, both compounds share the core structure of a pyridinyl acetamide moiety. K-604's pyridinyl ring is substituted with a methyl group at position 6, similar to the target compound, and also bears two methylthio groups at positions 2 and 4. This structural similarity suggests a potential starting point for investigating modifications to the target compound aimed at enhancing water solubility and oral absorption. []
Compound Description: This compound is a promising anticonvulsant agent with a pronounced effect in reducing mortality in mice models of seizures induced by various agents like pentylenetetrazole, picrotoxin, strychnine, and caffeine. [, ] It is believed to exert its anticonvulsant activity through interaction with GABAergic, glycinergic, and adenosinergic systems. []
Relevance: This compound shares the 2,4-dichlorophenyl moiety with 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide. The key difference lies in the substitution on the acetamide nitrogen. While the target compound features a 6-methyl-2-pyridinyl group, this compound contains a 2,4-dioxo-1H-quinazolin-3-yl group. Exploring the influence of different nitrogen substituents on the acetamide group could provide insights into the structure-activity relationship for both anticonvulsant and other potential activities. [, ] ,
Compound Description: This series of compounds are derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, synthesized by alkylating the parent compound with different substituted benzyl halides. These compounds were evaluated for anticonvulsant activity but did not show significant efficacy in the pentylenetetrazole-induced seizure model. []
Relevance: Like their parent compound, these derivatives share the 2,4-dichlorophenyl moiety with 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide. The structural variation introduced through the benzyl substitution at the quinazolinone ring provides a basis for understanding how modifications to the acetamide nitrogen substituent, particularly with aromatic groups, might influence the biological activity. []
Compound Description: SR147778 is a highly potent and selective antagonist of the CB1 cannabinoid receptor. It exhibits nanomolar affinity for both rat and human CB1 receptors while showing minimal interaction with the CB2 receptor. SR147778 has demonstrated efficacy in blocking various pharmacological effects induced by cannabinoid agonists in animal models. []
Relevance: Although SR147778 belongs to the pyrazole-carboxamide class, it shares the 2,4-dichlorophenyl moiety with 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide. This structural similarity, despite belonging to different chemical classes, highlights the potential of the 2,4-dichlorophenyl moiety for interacting with diverse biological targets. []
Compound Description: SR141716A is a potent and selective CB1 cannabinoid receptor antagonist that acts as an inverse agonist at the receptor. Studies have shown that its interaction with Lys 3.28(192) on the CB1 receptor is crucial for its inverse agonist activity. [, ]
Relevance: Similar to SR147778, SR141716A is a pyrazole-carboxamide derivative that shares the 2,4-dichlorophenyl moiety with 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide. This connection further emphasizes the potential of this chemical group for developing compounds with activity at the CB1 receptor. Comparing the structural features of these CB1 antagonists with the target compound could provide insights into the structural requirements for cannabinoid receptor activity. [, ] ,
Compound Description: BMS-767778 is a clinical candidate developed as a dipeptidyl peptidase 4 (DPP4) inhibitor. Extensive optimization efforts on a 5-oxopyrrolopyridine series led to the identification of this compound, which exhibited a favorable activity, selectivity, efficacy, pharmacokinetic, and developability profile suitable for clinical development. []
Relevance: Like several other related compounds, BMS-767778 contains the 2,4-dichlorophenyl moiety, which is also present in 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide. This highlights the versatile nature of the 2,4-dichlorophenyl group, demonstrating its presence in compounds targeting diverse biological pathways, including those involved in diabetes (DPP4) and the cannabinoid system (CB1). []
Compound Description: CP-724,714 was developed as an anti-cancer drug but was discontinued due to observed hepatotoxicity in clinical trials. Studies on its metabolism revealed that CP-724,714 is metabolized by both cytochrome P450s (CYPs) and aldehyde oxidase (AO). []
Relevance: While CP-724,714 is structurally distinct from 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide, it features a 6-methyl-pyridinyl moiety as part of a larger substituent. The target compound also contains this moiety directly attached to the acetamide nitrogen. Comparing the metabolic profile of CP-724,714 with the target compound could be valuable, particularly regarding potential metabolic pathways involving the 6-methyl-pyridinyl group. []
Compound Description: ABT-670 is an orally bioavailable dopamine D4 agonist developed for treating erectile dysfunction. It emerged from an extensive optimization effort focused on improving the oral bioavailability of earlier arylpiperazine-based D4 agonists. The N-oxy-2-pyridinyl moiety in ABT-670 not only provides structural features crucial for D4 agonist activity but also contributes to its favorable pharmacokinetic profile. []
Relevance: ABT-670, despite being a benzamide derivative, features a pyridinyl group as part of its structure, just like 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide. The target compound contains a 6-methyl-2-pyridinyl group directly linked to the acetamide nitrogen. This shared structural feature suggests a potential area of investigation to explore if the target compound might exhibit any interaction with dopamine receptors, particularly the D4 subtype. []
6-[[(Aryl and aralkyl)amino]methyl]-2,4-pteridinediamines and -pteridinediamine 8-oxides
Compound Description: This class of compounds were synthesized and evaluated as potential antimalarial agents. While the N-oxides showed limited activity, several of the 2,4-pteridinediamines exhibited potent suppressive and prophylactic activity against Plasmodium infections in animal models. []
Relevance: These compounds, particularly the 2,4-pteridinediamines, belong to the diaminopyrimidine class, similar to 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide. Exploring the structural features and antimalarial activity of these compounds could provide insights into the potential of the target compound and its derivatives for antimalarial applications. []
Compound Description: This series of compounds are classical and nonclassical antifolates designed as inhibitors of dihydrofolate reductases (DHFRs). They exhibited varying degrees of selectivity against DHFRs from different species, including rat liver, Pneumocystis carinii, and Toxoplasma gondii. []
Relevance: Similar to the 6-[[(aryl and aralkyl)amino]methyl]-2,4-pteridinediamines, these pyrrolo[2,3-d]pyrimidines are classified as diaminopyrimidines, aligning them with the chemical class of 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide. The structural variations and observed selectivity profiles of these antifolates could inform the development of derivatives of the target compound with potential as DHFR inhibitors. []
Compound Description: This series of compounds explores the impact of N9-methylation and bridge atom variation on the potency and selectivity of 2,4-diaminopyrrolo[2,3-d]pyrimidines as DHFR inhibitors. Modifications at these positions were found to influence the inhibitory activity and selectivity profiles against DHFRs from different species, highlighting the importance of these structural features for DHFR inhibition. []
Relevance: Like the previously mentioned pyrrolo[2,3-d]pyrimidines, these compounds belong to the diaminopyrimidine class, the same as 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide. The insights gained from studying the structure-activity relationships of these DHFR inhibitors can be valuable in designing modifications to the target compound for potential DHFR inhibitory activity. []
Compound Description: This is a newly synthesized series of compounds evaluated for antimicrobial activity against various Gram-positive bacteria, Gram-negative bacteria, and fungi. Some of these derivatives exhibited potent antimicrobial activity, surpassing the effects of standard drugs like ciprofloxacin and Nystatin. Molecular docking studies suggested potential interactions with key enzymes involved in bacterial and fungal growth. []
Relevance: While these compounds belong to the carbamate class, which differs from 2-(2,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide, their exploration of various substituents at the 2 and 4 positions of a phenylcarbamate core is relevant. The target compound also features a disubstituted phenyl group (2,4-dichlorophenyl) attached to the acetamide moiety. Investigating the antimicrobial activity of tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives could provide valuable insights for designing and evaluating potential antimicrobial properties of the target compound or its derivatives by focusing on modifications at the 2 and 4 positions of the dichlorophenyl group. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.